Cas no 852627-74-8 (1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole)
![1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole structure](https://ja.kuujia.com/scimg/cas/852627-74-8x500.png)
1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 1H-BENZIMIDAZOLE, 1-(4-PIPERIDINYLMETHYL)-
- 1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole
- 852627-74-8
- EN300-241859
- SCHEMBL4767798
- 1-(Piperidin-4-ylmethyl)-1h-benzo[d]imidazole
- ALBB-035347
- AKOS010953344
- CS-0270446
- 1-Piperidin-4-ylmethyl-1H-benzoimidazole
- DB-092698
-
- MDL: MFCD01102045
- インチ: InChI=1S/C13H17N3/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11/h1-4,10-11,14H,5-9H2
- InChIKey: QYSKIWPKKCCIEZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 215.142247555Da
- どういたいしつりょう: 215.142247555Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P490465-25mg |
1-Piperidin-4-ylmethyl-1H-benzoimidazole |
852627-74-8 | 25mg |
$ 207.00 | 2023-04-15 | ||
Enamine | EN300-241859-0.5g |
1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole |
852627-74-8 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
Enamine | EN300-241859-0.1g |
1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole |
852627-74-8 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10383-500MG |
1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole |
852627-74-8 | 95% | 500MG |
¥ 2,349.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10383-1G |
1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole |
852627-74-8 | 95% | 1g |
¥ 3,517.00 | 2023-04-13 | |
Enamine | EN300-241859-5g |
1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole |
852627-74-8 | 5g |
$1614.0 | 2023-09-15 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10383-1g |
1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole |
852627-74-8 | 95% | 1g |
¥3838.0 | 2024-04-16 | |
TRC | P490465-250mg |
1-Piperidin-4-ylmethyl-1H-benzoimidazole |
852627-74-8 | 250mg |
$ 1642.00 | 2023-04-15 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10383-100MG |
1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole |
852627-74-8 | 95% | 100MG |
¥ 884.00 | 2023-04-13 | |
Enamine | EN300-241859-10.0g |
1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole |
852627-74-8 | 95% | 10.0g |
$2393.0 | 2024-06-19 |
1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazoleに関する追加情報
Comprehensive Analysis of 1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole (CAS No. 852627-74-8): Properties, Applications, and Research Insights
The compound 1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole (CAS No. 852627-74-8) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and chemical research. This benzodiazole derivative features a piperidinylmethyl substitution, which enhances its potential for diverse biological activities. Researchers are particularly interested in its structural versatility, as it combines the benzodiazole core with a piperidine moiety, a combination often associated with improved pharmacokinetic properties.
In recent years, the demand for novel heterocyclic compounds like 1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole has surged due to their applications in drug discovery. The piperidine ring is a common pharmacophore found in many FDA-approved drugs, contributing to its relevance in central nervous system (CNS) targeting molecules. Meanwhile, the benzodiazole scaffold is known for its role in enzyme inhibition and receptor modulation, making this compound a promising candidate for further investigation.
From a synthetic chemistry perspective, CAS No. 852627-74-8 presents unique challenges and opportunities. The N-alkylation of the benzodiazole ring with a piperidinylmethyl group requires precise control of reaction conditions to avoid side products. Recent advancements in green chemistry have explored catalytic methods to optimize the yield and purity of such derivatives, aligning with the growing emphasis on sustainable synthesis in the pharmaceutical industry.
The physicochemical properties of 1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole are critical for its potential applications. Its logP value and solubility profile suggest moderate lipophilicity, which could influence its bioavailability and blood-brain barrier permeability. These characteristics are frequently searched by medicinal chemists aiming to design CNS-active compounds or targeted therapies for neurological disorders.
Ongoing research explores the structure-activity relationship (SAR) of benzodiazole derivatives, including this compound. Preliminary studies indicate potential interactions with G-protein-coupled receptors (GPCRs) and ion channels, though detailed mechanistic insights remain under investigation. The compound's molecular docking profiles with various biological targets are a hot topic in computational chemistry forums.
In the context of drug repurposing, 852627-74-8 has been flagged in virtual screening campaigns due to its structural similarity to known kinase inhibitors and neurotransmitter analogs. This aligns with the broader trend of leveraging AI-driven drug discovery to identify hidden potentials in existing chemical libraries. Such applications are frequently discussed in cheminformatics communities and high-throughput screening publications.
Quality control and analytical characterization of 1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole rely heavily on HPLC purity analysis, mass spectrometry, and NMR spectroscopy. These techniques confirm the compound's identity and are essential for Good Manufacturing Practice (GMP) compliance in preclinical development. Recent improvements in hyphenated analytical techniques have enhanced the precision of such evaluations.
As regulatory agencies emphasize safety-by-design principles, the toxicological profile of CAS 852627-74-8 is being systematically evaluated. Early in vitro cytotoxicity assays and genotoxicity screens provide foundational data for its therapeutic index assessment. These studies are crucial given the increasing scrutiny of metabolite formation and off-target effects in modern drug development pipelines.
The commercial availability of 1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole through specialty chemical suppliers has facilitated academic and industrial research. However, researchers often search for custom synthesis protocols or scale-up methodologies to meet specific project requirements. This reflects the broader need for tailored chemical solutions in cutting-edge research programs.
Looking ahead, the scientific community anticipates expanded applications of this compound in precision medicine and theranostic approaches. Its modular structure allows for derivatization to create probe molecules for biological imaging or targeted drug delivery systems. Such innovations align with global healthcare trends toward personalized therapeutics and multifunctional pharmaceuticals.
852627-74-8 (1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole) 関連製品
- 478046-91-2(N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide)
- 284029-63-6(2-(3-Fluorophenoxy)ethanimidamide)
- 1781090-99-0(4-(3-bromo-5-methylphenyl)methylpiperidine)
- 35333-22-3(8-(4-chlorophenyl)-8-oxooctanoic acid)
- 1141669-69-3(2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine)
- 2870673-92-8(N-(3-Cyanocyclobutyl)-N-[(2-propen-1-yloxy)carbonyl]glycine)
- 138164-12-2(2-Cyclohexen-1-one,2-[1-(ethoxyimino)propyl]-3-hydroxy-5-[2,4,6-trimethyl-3-(1-oxobutyl)phenyl]-)
- 610757-66-9(ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate)
- 1183652-92-7(1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one)
- 108132-58-7(Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)-)




